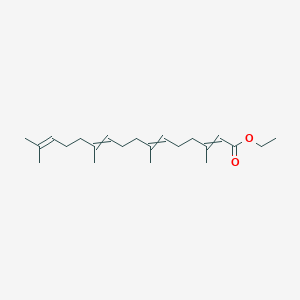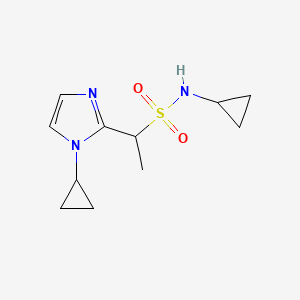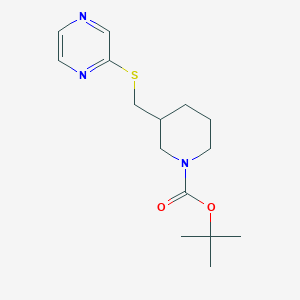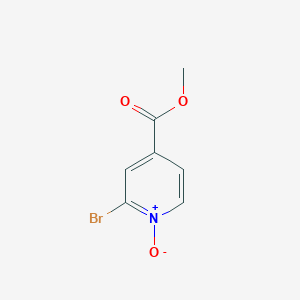
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of (2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate typically involves the reaction of boronic acids with diols under specific conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the boronate ester. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced boron-containing compounds.
Substitution: The compound can participate in substitution reactions where the boronate ester group is replaced by other functional groups using reagents like halides or nucleophiles.
Common reagents and conditions used in these reactions include solvents like THF, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules and as a building block for boron-containing compounds.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme activities and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets and pathways.
Industry: The compound is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate involves its interaction with molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
(2-Ethyl-1,3,2-dioxaborinan-4-yl)methyl diethylborinate can be compared with other boron-containing compounds, such as pinacol boronic esters and other boronate esters. These compounds share similar structural features but differ in their reactivity and applications. For example, pinacol boronic esters are highly valuable in organic synthesis, while this compound may offer unique advantages in specific reactions and applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.
Eigenschaften
CAS-Nummer |
58163-61-4 |
|---|---|
Molekularformel |
C10H22B2O3 |
Molekulargewicht |
211.9 g/mol |
IUPAC-Name |
diethyl-[(2-ethyl-1,3,2-dioxaborinan-4-yl)methoxy]borane |
InChI |
InChI=1S/C10H22B2O3/c1-4-11(5-2)14-9-10-7-8-13-12(6-3)15-10/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
FOHBUYKFFMABPP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCC(O1)COB(CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


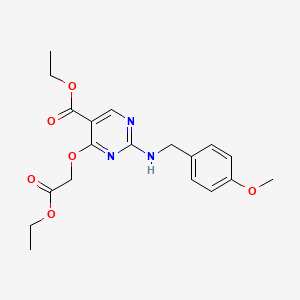
![2-Naphthalenecarboxamide, 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-(3-methoxyphenyl)-1-oxo-](/img/structure/B13972836.png)
![2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13972843.png)
![2,4-Methanofuro[2,3-C]pyridine](/img/structure/B13972844.png)

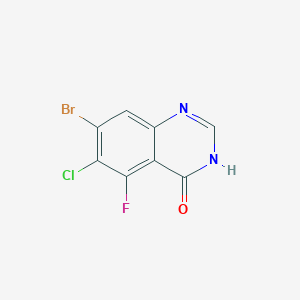
![4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid](/img/structure/B13972875.png)
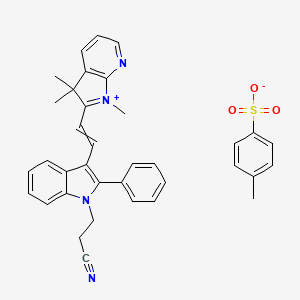
![3-(1H-Indol-3-yl)-4-[1-(1-methyl-piperidin-4-yl)-1H-indol-3-yl]-pyrrole-2,5-dione](/img/structure/B13972894.png)
